molecular formula C38H34BrP2+ B073295 Ethane-1,2-diylbis(triphenylphosphonium) bromide CAS No. 1519-45-5

Ethane-1,2-diylbis(triphenylphosphonium) bromide

Cat. No.: B073295
CAS No.: 1519-45-5
M. Wt: 632.5 g/mol
InChI Key: CHRKHMGMGKEAAN-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethane-1,2-diylbis(triphenylphosphonium) bromide typically involves the reaction of triphenylphosphine with 1,2-dibromoethane . The reaction is carried out in an appropriate solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Ethane-1,2-diylbis(triphenylphosphonium) bromide can be compared with other similar compounds such as:

  • Methyltriphenylphosphonium bromide
  • Ethyltriphenylphosphonium bromide
  • Phenyltrimethylphosphonium bromide

These compounds share similar phosphonium cation structures but differ in their alkyl substituents . This compound is unique due to its ethylene bridge , which imparts distinct chemical properties and biological activities .

Biological Activity

Ethane-1,2-diylbis(triphenylphosphonium) bromide, commonly referred to as TPP-bis, is a phosphonium salt that has garnered attention in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with biological systems, particularly in mitochondrial targeting and drug delivery applications. This article delves into the biological activity of TPP-bis, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

TPP-bis has the following chemical structure:

  • Molecular Formula : C30_{30}H30_{30}BrP2_2
  • Molecular Weight : 515.44 g/mol
  • CAS Number : 1519-45-5

The compound consists of two triphenylphosphonium groups linked by an ethylene bridge (C2_2H4_4). This structure is crucial for its biological activity, particularly its ability to cross cellular membranes and accumulate in mitochondria.

TPP-bis functions primarily through:

  • Mitochondrial Targeting : The positive charge of the triphenylphosphonium moiety facilitates its accumulation in mitochondria due to the negative membrane potential of these organelles. This property is leveraged in drug delivery systems aimed at targeting mitochondrial dysfunctions associated with various diseases .
  • Cell Membrane Permeability : TPP-bis enhances the permeability of cell membranes, allowing for increased uptake of therapeutic agents. This characteristic is particularly useful in cancer therapy, where it can improve the efficacy of chemotherapeutic drugs .

Anticancer Activity

Several studies have investigated the anticancer properties of TPP-bis:

  • Cytotoxicity Studies : In vitro assays have shown that TPP-bis exhibits significant cytotoxic effects against various cancer cell lines, including colon (HST-116), melanoma (A375), prostate (PC-3), and breast carcinoma (T-47D) cells. The compound's effectiveness is attributed to its ability to induce apoptosis through mitochondrial pathways .
  • Mechanistic Insights : Research indicates that TPP-bis can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death. This mechanism has been linked to its potential as a selective agent against cancer cells while sparing normal cells .

Drug Delivery Systems

TPP-bis has been explored as a carrier for drug delivery due to its favorable properties:

  • Mitochondria-Targeting Drug Conjugates : Studies have demonstrated that conjugating TPP-bis with various therapeutic agents enhances their delivery specifically to mitochondria. For example, TPP-bis conjugates have shown improved efficacy in delivering anticancer drugs directly to tumor cells .
  • Formulation Development : The development of liposomal formulations incorporating TPP-bis has been reported, which enhances the stability and bioavailability of drugs while minimizing systemic toxicity .

Case Studies

Several key studies illustrate the biological activity of TPP-bis:

  • Study on Cytotoxicity : A study evaluating the cytotoxic effects of TPP-bis on human cancer cell lines reported a dose-dependent response with IC50 values indicating potent activity at low micromolar concentrations. The study also highlighted the compound's ability to inhibit DNA synthesis in cancer cells without affecting normal cells significantly .
  • Mitochondrial Function Assessment : Research assessing mitochondrial membrane potential changes upon treatment with TPP-bis indicated significant depolarization in cancer cells compared to control groups. This effect correlates with increased apoptosis markers such as cleaved caspase-3 and PARP .
  • Therapeutic Efficacy in Vivo : Animal model studies demonstrated that TPP-bis conjugates significantly reduced tumor growth compared to untreated controls, showcasing their potential for clinical applications in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Methyltriphenylphosphonium bromideMonophosphoniumModerate cytotoxicity
Ethyltriphenylphosphonium bromideMonophosphoniumLower mitochondrial targeting
Phenyltrimethylphosphonium bromideMonophosphoniumLimited application
This compoundDiphosphoniumHigh cytotoxicity; excellent mitochondrial targeting

Properties

CAS No.

1519-45-5

Molecular Formula

C38H34BrP2+

Molecular Weight

632.5 g/mol

IUPAC Name

triphenyl(2-triphenylphosphaniumylethyl)phosphanium;bromide

InChI

InChI=1S/C38H34P2.BrH/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;/h1-30H,31-32H2;1H/q+2;/p-1

InChI Key

CHRKHMGMGKEAAN-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-]

Key on ui other cas no.

1519-45-5

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethane-1,2-diylbis(triphenylphosphonium) bromide
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Ethane-1,2-diylbis(triphenylphosphonium) bromide
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Ethane-1,2-diylbis(triphenylphosphonium) bromide
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Ethane-1,2-diylbis(triphenylphosphonium) bromide
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Ethane-1,2-diylbis(triphenylphosphonium) bromide
Reactant of Route 6
Ethane-1,2-diylbis(triphenylphosphonium) bromide

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